N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide is a chemical compound with the molecular formula C9H12N2O2S. It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide typically involves the reaction of oxolan-2-ylmethylamine with thiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:
N-[1-(furan-2-yl)-3-oxo-3-{[(oxolan-2-yl)methyl]amino}prop-1-en-2-yl]benzamide: This compound has a similar structure but contains a furan ring instead of a thiazole ring.
N-fructosyl pyroglutamate: This compound is a proline derivative with a different functional group arrangement.
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H12N2O2S/c12-9(8-5-10-6-14-8)11-4-7-2-1-3-13-7/h5-7H,1-4H2,(H,11,12) |
InChI Key |
JWGYQZSSOREBKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=CS2 |
Origin of Product |
United States |
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